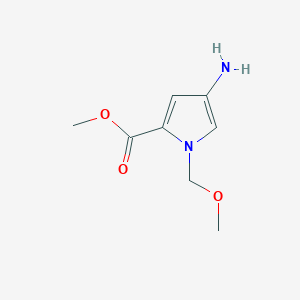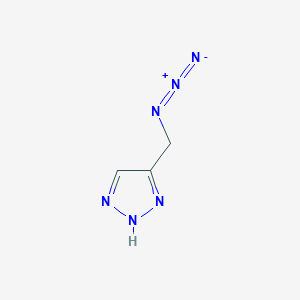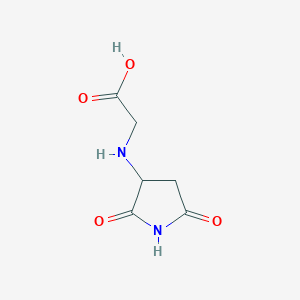
(2,5-Dioxopyrrolidin-3-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-3-yl)glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 5, and a glycine moiety attached at position 3. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-3-yl)glycine typically involves the reaction of a suitable pyrrolidine derivative with glycine or its ester. One common method includes the use of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate as a starting material . The reaction conditions often involve the use of organic solvents such as ethyl acetate and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dioxopyrrolidin-3-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups to create derivatives with different characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-3-yl)glycine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In industrial applications, the compound is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-3-yl)glycine and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit calcium currents mediated by L-type calcium channels, which is a key mechanism in their anticonvulsant activity . Additionally, the compound’s ability to bind to protein targets with high affinity suggests its potential as a lead compound in drug design .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine structure and is used in similar applications.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another derivative with comparable biological activities.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: A related compound with anticonvulsant and antinociceptive properties.
Uniqueness: What sets (2,5-Dioxopyrrolidin-3-yl)glycine apart is its specific combination of a pyrrolidine ring with a glycine moiety, which imparts unique chemical and biological properties. This distinct structure allows for versatile modifications and applications across various fields.
Eigenschaften
Molekularformel |
C6H8N2O4 |
|---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2-[(2,5-dioxopyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-1-3(6(12)8-4)7-2-5(10)11/h3,7H,1-2H2,(H,10,11)(H,8,9,12) |
InChI-Schlüssel |
DPAUXNDEGFRGBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC1=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


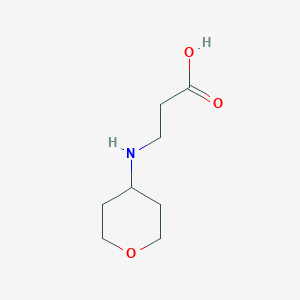
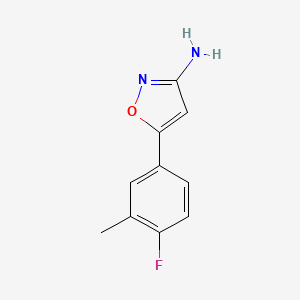
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)

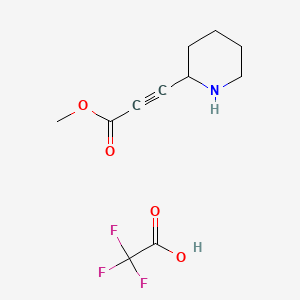
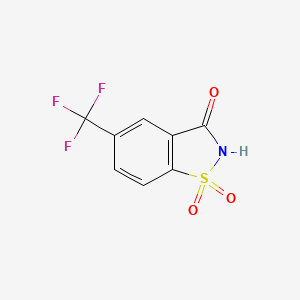



![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

